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molecular formula C7H6F2O B031663 3,5-Difluoroanisole CAS No. 93343-10-3

3,5-Difluoroanisole

Cat. No. B031663
M. Wt: 144.12 g/mol
InChI Key: OTGQPYSISUUHAF-UHFFFAOYSA-N
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Patent
US05156763

Procedure details

A solution of n-butyllithium (10.0M in hexane; 25.0 ml, 0.25 mol) was added dropwise to a stirred, cooled (-78° C.) solution of 3,5-difluoroanisole (35.9 g, 0.25 mol) in dry THF (200 ml) under dry nitrogen. The stirred mixture was maintained under these conditions for 2.5 h and then poured into a slurry of solid carbon dioxide and dry ether. The product was extracted into 10% sodium hydroxide (twice), the combined basic extracts were acidified with 36% hydrochloric acid, and the product was extracted into ether (twice), the combined ethereal extracts were washed with water and dried (MgSO4). The solvent was removed in vacuo to give a colourless solid.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
35.9 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[F:6][C:7]1[CH:8]=[C:9]([O:14][CH3:15])[CH:10]=[C:11]([F:13])[CH:12]=1.[C:16](=[O:18])=[O:17].CCOCC>C1COCC1>[F:6][C:7]1[CH:8]=[C:9]([O:14][CH3:15])[CH:10]=[C:11]([F:13])[C:12]=1[C:16]([OH:18])=[O:17]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
35.9 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was maintained under these conditions for 2.5 h
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into 10% sodium hydroxide (twice), the combined basic extracts
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into ether (twice), the combined ethereal extracts
WASH
Type
WASH
Details
were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a colourless solid

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=O)O)C(=CC(=C1)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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